28-Homo-brassinolide

Description

Overview of Brassinosteroids as Phytohormones

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that are essential for the growth and development of plants. byjus.combioone.org Recognized as the sixth class of plant hormones, they are found throughout the plant kingdom. byjus.comnih.gov Structurally, they bear a resemblance to animal steroid hormones. mdpi.com These plant hormones regulate a multitude of physiological processes. bioone.orgmdpi.com Their functions include promoting cell expansion and elongation, often in conjunction with auxins, and they play a role in cell division and cell wall regeneration. byjus.comwikipedia.org BRs are also involved in vascular differentiation, pollen elongation for tube formation, and can influence senescence in plant tissues. wikipedia.org They contribute to a plant's ability to withstand environmental stresses such as chilling and drought. wikipedia.org

Historical Context of Brassinosteroid Discovery and Classification

The journey to identifying brassinosteroids began in the 1960s and 1970s when researchers observed that organic extracts from the pollen of rapeseed (Brassica napus) promoted stem elongation and cell division. wikipedia.orgslideshare.net These growth-promoting substances were initially termed "brassins." nih.gov A significant breakthrough occurred in 1979 with the isolation of the first biologically active brassinosteroid from Brassica napus pollen, which was named brassinolide (B613842). wikipedia.orgwikipedia.org This was a considerable undertaking, as 227-230 kg of pollen yielded only 4-10 mg of the pure compound. bioone.orgwikipedia.org Since this initial discovery, over 70 different brassinosteroid compounds have been isolated from various plants. wikipedia.orgfrontiersin.org The discovery of BR-deficient and -insensitive mutants in plants like Arabidopsis thaliana further solidified their status as essential plant hormones, as these mutants displayed dwarfism and other developmental issues that could be rectified by applying BRs. nih.govnih.gov

Significance of 28-Homo-brassinolide as a Bioactive Brassinosteroid Analog

This compound is a synthetic brassinosteroid analog that exhibits significant growth-promoting activity in plants. biosynth.com It is a C29 brassinosteroid and, along with its precursor 28-homocastasterone, is considered one of the most active naturally occurring C29 BRs. conicet.gov.ar Its widespread use in research and agriculture is partly due to its relative ease of synthesis compared to other analogs. conicet.gov.arfrontiersin.org Studies have shown that 28-homobrassinolide (B109705) can enhance the yields of various crops, including rice, wheat, and cotton. mdpi.com It also plays a role in helping plants tolerate both biotic and abiotic stresses. frontiersin.orgcabidigitallibrary.org

Comparative Bioactivity of this compound with other Brassinosteroids (e.g., Brassinolide, 24-Epibrassinolide)

The bioactivity of brassinosteroids can vary depending on their specific chemical structure. While brassinolide is generally considered the most active, analogs like 28-homobrassinolide and 24-epibrassinolide (B1217166) also demonstrate significant, though sometimes differing, levels of activity.

Recent multi-level bioassays using Arabidopsis thaliana have shown that 28-homobrassinolide exhibits a much stronger bioactivity than 24-epibrassinolide and is nearly as active as brassinolide in certain assays, such as rescuing the short hypocotyl phenotype in dark-grown mutants. mdpi.comnih.gov In root growth inhibition assays, 28-homobrassinolide showed an intermediate activity between the highly potent brassinolide and the less active 24-epibrassinolide. mdpi.com Specifically, at a concentration of 1 nM, 28-homobrassinolide demonstrated a much stronger inhibition of root elongation than 24-epibrassinolide, but not as strong as brassinolide. mdpi.com

In studies on tomato plants, 24-epibrassinolide was found to be more effective than 28-homobrassinolide in improving growth and photosynthetic parameters. cas.czcas.cz Conversely, in studies with Brassica juncea seedlings, 28-homobrassinolide was more effective during the germination stage in scavenging free radicals, while 24-epibrassinolide was more effective in promoting initial shoot growth. researchgate.net Another study on Brassica juncea found that while both compounds improved the photosynthetic machinery, 24-epibrassinolide's effects were more pronounced than those of 28-homobrassinolide. nih.gov It has been noted that 24-epibrassinolide has an activity level of about 97%, whereas 28-homobrassinolide's activity is around 87%, suggesting that 24-epibrassinolide is generally more active among chemically synthesized brassinolides. agriplantgrowth.com

Interactive Data Table: Comparative Bioactivity of Brassinosteroids

| Brassinosteroid | Relative Bioactivity (General) | Effect on Arabidopsis Root Growth (at 1 nM) | Effect on Tomato Growth | Effect on Brassica juncea Germination | Effect on Brassica juncea Photosynthesis |

| Brassinolide | Highest | Strongest Inhibition mdpi.com | Not specified | Not specified | Not specified |

| This compound | High (approx. 87%) agriplantgrowth.com | Intermediate Inhibition mdpi.com | Less effective than 24-Epibrassinolide cas.czcas.cz | More effective than 24-Epibrassinolide researchgate.net | Less effective than 24-Epibrassinolide nih.gov |

| 24-Epibrassinolide | High (approx. 97%) agriplantgrowth.com | Weakest Inhibition mdpi.com | More effective than this compound cas.czcas.cz | Less effective than this compound researchgate.net | More effective than this compound nih.gov |

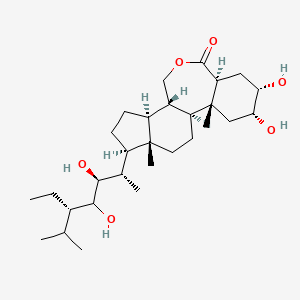

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H50O6 |

|---|---|

Molecular Weight |

494.7 g/mol |

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-,26?,28+,29+/m0/s1 |

InChI Key |

HJIKODJJEORHMZ-FLOLNCPJSA-N |

Isomeric SMILES |

CC[C@@H](C(C)C)C([C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of 28 Homo Brassinolide Action in Plants

28-Homo-brassinolide Perception and Signal Transduction

The action of 28-homobrassinolide (B109705), a biologically active brassinosteroid (BR), is initiated at the cell surface through a sophisticated signal perception and transduction cascade. mdpi.comfrontiersin.orgdntb.gov.ua This process involves a series of protein interactions and phosphorylation events that ultimately lead to changes in gene expression and physiological responses within the plant. mdpi.comfrontiersin.orgdntb.gov.ua

Role of BRI1 Receptor Kinase Activation

The primary receptor for brassinosteroids, including 28-homobrassinolide, is the leucine-rich repeat receptor-like kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1), which is located on the plasma membrane. mdpi.comfrontiersin.org In the absence of a BR ligand, BRI1 is kept in an inactive state through its interaction with an inhibitory protein, BRI1 KINASE INHIBITOR 1 (BKI1). mdpi.com

The binding of 28-homobrassinolide to the extracellular domain of BRI1 induces a conformational change in the receptor. mdpi.com This change triggers the dissociation of BKI1 and facilitates the association of BRI1 with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). frontiersin.orgfrontiersin.org The formation of the BRI1-BAK1 heterodimer is a critical step that leads to the activation of their cytoplasmic kinase domains through a process of trans-phosphorylation. frontiersin.orgfrontiersin.org This activation initiates the downstream signaling cascade. frontiersin.org

Protein Phosphorylation Cascade Regulation

Once the BRI1-BAK1 receptor complex is activated, it sets off a phosphorylation cascade that relays the 28-homobrassinolide signal into the cell's interior. mdpi.comfrontiersin.org Activated BRI1 phosphorylates cytoplasmic kinases known as BR-SIGNALING KINASES (BSKs) and CONSTITUTIVE DIFFERENTIAL GROWTH 1 (CDG1). mdpi.comresearchgate.net

These activated kinases, in turn, play a crucial role in regulating the activity of other key signaling components. A central event in this cascade is the activation of the phosphatase BSU1 (BRI1 SUPPRESSOR 1). mdpi.comhebtu.edu.cn Activated BSK1 binds to and activates BSU1. hebtu.edu.cn This phosphatase then acts on the downstream negative regulator of the pathway. mdpi.comhebtu.edu.cn

BIN2 Kinase Inactivation

A key negative regulator of the brassinosteroid signaling pathway is the glycogen (B147801) synthase kinase 3 (GSK3)-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2). mdpi.comfrontiersin.org In the absence of 28-homobrassinolide, BIN2 is active and phosphorylates key transcription factors, thereby inhibiting their function and preventing the expression of BR-responsive genes. mdpi.comfrontiersin.org

The signal initiated by 28-homobrassinolide leads to the inactivation of BIN2. mdpi.comfrontiersin.org The activated BSU1 phosphatase directly dephosphorylates a specific phosphotyrosine residue on BIN2, which is essential for its kinase activity. hebtu.edu.cn This dephosphorylation event inactivates BIN2, lifting its repressive effect on the downstream transcription factors. mdpi.comhebtu.edu.cn

Transcription Factor Modulation by this compound

The inactivation of BIN2 kinase sets the stage for the modulation of key transcription factors that directly control the expression of genes responsive to 28-homobrassinolide. mdpi.com

Dephosphorylation and Activation of BES1 and BZR1

The primary targets of BIN2 are two closely related transcription factors: BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). mdpi.comfrontiersin.org When BIN2 is active, it phosphorylates multiple sites on BZR1 and BES1. mdpi.comhebtu.edu.cn This phosphorylation leads to their retention in the cytoplasm, often through binding to 14-3-3 proteins, and promotes their degradation by the proteasome. researchgate.nethebtu.edu.cn

Following the 28-homobrassinolide-induced inactivation of BIN2, the phosphorylation of BZR1 and BES1 ceases. mdpi.comhebtu.edu.cn Concurrently, a protein phosphatase, PROTEIN PHOSPHATASE 2A (PP2A), removes the phosphate (B84403) groups from BZR1 and BES1. mdpi.comresearchgate.net This dephosphorylation is a critical step for their activation. mdpi.com The unphosphorylated forms of BES1 and BZR1 are then able to accumulate in the nucleus. mdpi.comnih.gov

Research has shown that treatment with 28-homobrassinolide efficiently induces the dephosphorylation of BES1. nih.govmdpi.com Comparative studies have indicated that at lower concentrations, 28-homobrassinolide can be more effective than 24-epibrassinolide (B1217166) in promoting the accumulation of dephosphorylated BES1. mdpi.com

Regulation of BR-Responsive Gene Expression

Once in the nucleus, the dephosphorylated and active forms of BZR1 and BES1 bind to specific DNA sequences, known as BR-responsive elements (BRREs) and E-box motifs, in the promoters of target genes. mdpi.com This binding directly regulates the transcription of hundreds to thousands of genes. nih.govmdpi.com

The expression of many genes involved in plant growth and development is upregulated by the binding of BZR1 and BES1. nih.gov For instance, they activate genes responsible for cell elongation and division. nih.gov Conversely, BZR1 and BES1 also act as repressors of gene expression. A notable example is the negative feedback regulation of the brassinosteroid biosynthetic pathway. They achieve this by repressing the expression of key BR biosynthesis genes, such as DWARF4 (DWF4) and CONSTITUTIVE PHOTOMORPHOGENIC DWARF (CPD), thereby maintaining hormonal homeostasis. mdpi.commdpi.com

The table below summarizes the key proteins involved in the 28-homobrassinolide signaling pathway and their functions.

| Protein | Full Name | Function |

| This compound | - | A biologically active brassinosteroid that initiates the signaling cascade. |

| BRI1 | BRASSINOSTEROID INSENSITIVE 1 | Cell surface receptor that binds to 28-homobrassinolide. mdpi.comfrontiersin.org |

| BAK1 | BRI1-ASSOCIATED RECEPTOR KINASE 1 | Co-receptor that forms a complex with BRI1 upon ligand binding. frontiersin.orgfrontiersin.org |

| BKI1 | BRI1 KINASE INHIBITOR 1 | Inhibitory protein that keeps BRI1 in an inactive state. mdpi.com |

| BSK | BR-SIGNALING KINASE | Cytoplasmic kinase phosphorylated and activated by BRI1. mdpi.comresearchgate.net |

| CDG1 | CONSTITUTIVE DIFFERENTIAL GROWTH 1 | Cytoplasmic kinase phosphorylated and activated by BRI1. mdpi.com |

| BSU1 | BRI1 SUPPRESSOR 1 | Phosphatase that is activated by BSKs and inactivates BIN2. mdpi.comhebtu.edu.cn |

| BIN2 | BRASSINOSTEROID INSENSITIVE 2 | A GSK3-like kinase that acts as a negative regulator of the pathway. mdpi.comfrontiersin.org |

| BES1 | BRI1-EMS-SUPPRESSOR 1 | Transcription factor that is a primary target of BIN2. mdpi.comfrontiersin.org |

| BZR1 | BRASSINAZOLE-RESISTANT 1 | Transcription factor that is a primary target of BIN2. mdpi.comfrontiersin.org |

| PP2A | PROTEIN PHOSPHATASE 2A | Phosphatase that dephosphorylates and activates BES1 and BZR1. mdpi.comresearchgate.net |

This compound Influence on Specific Gene Expression Profiles

28-Homobrassinolide (28-HBL), a prominent member of the brassinosteroid family of plant hormones, exerts significant influence over a plant's genetic machinery. mtoz-biolabs.com This regulation occurs at the transcriptional level, where 28-HBL can either promote or inhibit the expression of specific genes, thereby orchestrating a wide array of physiological and developmental processes. srce.hrresearchgate.net The binding of 28-HBL to specific receptor proteins on the cell surface initiates a signaling cascade that culminates in the nucleus, where transcription factors are activated to modulate gene expression. mtoz-biolabs.comfrontiersin.org This intricate control allows plants to fine-tune their growth, development, and responses to environmental cues.

A crucial aspect of 28-homobrassinolide's function is its role in a negative feedback loop that regulates its own biosynthesis. This homeostatic mechanism ensures that the levels of brassinosteroids are maintained within an optimal range for normal plant growth and development. nih.govmdpi.com Key genes involved in the brassinosteroid biosynthetic pathway, such as DWF4 (DWARF4) and CPD (CONSTITUTIVE PHOTOMORPHOGENIC DWARF), are primary targets of this feedback inhibition. mdpi.comtandfonline.com

DWF4 and CPD encode for cytochrome P450 enzymes that catalyze critical, rate-limiting steps in the production of brassinosteroids. tandfonline.comtandfonline.com When plants are treated with exogenous 28-HBL, the transcript levels of both DWF4 and CPD are significantly reduced. mdpi.comtandfonline.com This downregulation is a well-established molecular response to brassinosteroid treatment and serves as an indicator of brassinosteroid activity. mdpi.comnih.gov

Research in Arabidopsis thaliana has demonstrated this regulatory effect. In one study, treatment with 1 µM of 28-HBL led to a substantial decrease in the transcript abundance of both DWF4 and CPD. mdpi.com This effect is mediated by transcription factors such as BZR1, which, when activated by the brassinosteroid signal, binds to the promoters of these biosynthetic genes and represses their transcription. nih.govtandfonline.com This feedback mechanism is essential for preventing the overaccumulation of brassinosteroids, which could be detrimental to the plant.

**Table 1: Effect of this compound on the Relative Transcript Levels of Brassinosteroid Biosynthetic Genes in *Arabidopsis thaliana***

| Treatment | Target Gene | Relative Transcript Level (Compared to Control) | Reference |

|---|---|---|---|

| 1 µM 28-HBL | DWF4 | Greatly Reduced | mdpi.com |

| 1 µM 28-HBL | CPD | Greatly Reduced | mdpi.com |

| 0.1 µM 28-HBL | DWF4 | Reduced (Intermediate activity compared to BL and 24-EBL) | mdpi.comnih.gov |

| 0.1 µM 28-HBL | CPD | Reduced (Intermediate activity compared to BL and 24-EBL) | mdpi.comnih.gov |

Beyond its role in developmental processes, 28-homobrassinolide is a key modulator of plant responses to a variety of environmental stresses. mtoz-biolabs.commdpi.com Its application can enhance plant tolerance to conditions such as salinity, extreme temperatures, and drought by inducing the expression of a suite of stress-responsive genes. mdpi.comnih.govtandfonline.com

A primary mechanism by which 28-HBL confers stress tolerance is through the upregulation of genes encoding antioxidant enzymes. researchgate.netnih.gov Oxidative stress, a common component of many environmental challenges, leads to the accumulation of reactive oxygen species (ROS) that can damage cellular components. 28-HBL treatment has been shown to increase the transcript levels and activities of enzymes that scavenge ROS, including:

Superoxide (B77818) Dismutase (SOD)

Catalase (CAT)

Ascorbate (B8700270) Peroxidase (APX)

Glutathione (B108866) Reductase (GR)

For instance, in Brassica juncea seedlings subjected to combined salt and temperature stress, priming with 28-HBL led to increased activities of SOD, CAT, APX, and GR, which correlated with enhanced stress tolerance. nih.gov Similarly, in rice, 28-HBL application under salt and pesticide stress resulted in the upregulation of genes for various isoforms of SOD, CAT, APX, and GR. researchgate.net This modulation of antioxidant-related gene expression helps to maintain redox homeostasis within the plant cells, mitigating the damaging effects of stress. tandfonline.com

Furthermore, microarray analyses and other molecular studies have identified other stress-related genes that are influenced by brassinosteroids. These include genes like COR47 and COR78, which are associated with cold and drought stress responses. cas.cz The ability of 28-HBL to modulate the expression of a broad spectrum of stress-responsive genes highlights its integral role in plant adaptation and survival under adverse conditions. mdpi.com

Table 2: Examples of Stress-Responsive Genes and Enzymes Modulated by this compound

| Plant Species | Stress Condition | Gene/Enzyme Modulated | Effect of 28-HBL | Reference |

|---|---|---|---|---|

| Brassica juncea | Salt and Temperature | SOD, CAT, APX, GR, DHAR, MDHAR | Increased activity/expression | nih.gov |

| Cucumis sativus | Chilling | SOD, CAT | Increased activity | cas.cz |

| Oryza sativa | Salt and Pesticide | Cu/Zn-SOD, Fe-SOD, Mn-SOD, APX, CAT, GR | Upregulation | researchgate.net |

| Glycine (B1666218) max | Drought | Genes for Proline, Glycine Betaine (B1666868), Anthocyanin, Phenolics, Flavonoids | Increased accumulation | tandfonline.com |

Physiological Roles of 28 Homo Brassinolide in Plant Growth and Development

Regulation of Vegetative Growth Processes

28-Homo-brassinolide is instrumental in orchestrating the growth of vegetative plant parts, including stems, roots, and leaves. It exerts its effects by influencing fundamental cellular processes such as division, elongation, and differentiation. cas.cznih.gov

This compound has been shown to be a potent promoter of stem and hypocotyl elongation. nih.govmdpi.com This effect is particularly evident in studies involving brassinosteroid-deficient mutants. For instance, nanomolar concentrations of 28-HBL can cause significant elongation of the hypocotyl in dark-grown det2 mutants of Arabidopsis thaliana. nih.gov At concentrations of 10 nM or higher, both brassinolide (B613842) (BL) and 28-HBL can restore the hypocotyl length of det2 seedlings to that of wild-type plants. nih.gov However, at very high concentrations (50 and 100 nM), a slight suppression of hypocotyl elongation has been observed. nih.gov The soybean epicotyl elongation assay has also been used to demonstrate the activity of 28-HBL, although some studies suggest its activity in this assay is about 10% of that of brassinolide. nih.gov In tomato plants (Lycopersicon esculentum), foliar application of 28-HBL has been shown to increase shoot length. cas.cz

Table 1: Effect of this compound on Hypocotyl Elongation in Arabidopsis thaliana det2 Mutants

| Concentration (nM) | Effect on Hypocotyl Length | Reference |

| 1 | Significant elongation | nih.gov |

| 10 | Restoration to wild-type length | nih.gov |

| 50 | Slight suppression of elongation | nih.gov |

| 100 | Slight suppression of elongation | nih.gov |

The development of the root system is critically influenced by this compound. nih.govmdpi.com Its application can lead to increased root length and biomass. scielo.brresearchgate.net In tomato, foliar application of 28-HBL at a concentration of 10⁻⁸ M resulted in a 46.9% increase in root length and a 42.4% increase in root fresh mass compared to control plants. cas.cz Similarly, in Vigna radiata, 28-HBL treatment has been observed to enhance root length and dry mass. researchgate.net

The effect of this compound on root growth is highly dependent on its concentration. nih.govmdpi.com Low concentrations of 28-HBL have a growth-promoting effect, while higher concentrations tend to be inhibitory. nih.gov In Arabidopsis, a very low concentration (0.001 nM) of 28-HBL slightly increased root length. nih.gov However, concentrations from 0.01 nM to 100 nM strongly inhibited root growth. nih.gov This dose-dependent response is a characteristic feature of brassinosteroids, where the line between promotion and inhibition is concentration-sensitive. nih.gov

Table 2: Concentration-Dependent Effect of this compound on Arabidopsis thaliana Root Growth

| Concentration (nM) | Effect on Root Length | Reference |

| 0.001 | Slight increase | nih.gov |

| 0.01 - 100 | Strong inhibition | nih.gov |

At the cellular level, this compound promotes both cell division and cell elongation, which are the fundamental drivers of plant growth. cas.cznih.gov Brassinosteroids, in general, are known to control these processes in various plant tissues. cas.cz The promotion of stem elongation and leaf expansion by 28-HBL is a direct consequence of its influence on these cellular activities. agriplantgrowth.com Studies have shown that brassinosteroids can induce the synthesis of nucleic acids and proteins, which are essential for cell growth and division. cas.cz In Brassica rapa, it has been suggested that 28-homobrassinolide (B109705) affects germination by promoting embryonic development and the role of the megaspore in mitotic divisions. mdpi.com

This compound is also involved in the complex process of vascular differentiation, particularly the formation of xylem. cas.cznih.gov Brassinosteroids are recognized for their positive role in stimulating xylem development. nih.gov They promote the differentiation of vascular cells and the formation of secondary xylem. nih.gov In studies with Pinus massoniana seedlings, exogenous application of brassinosteroids led to a significant increase in xylem thickness and the number of xylem cell layers in a dose-dependent manner. nih.gov This indicates that 28-HBL can influence the structural development of the plant's water-conducting tissues. Research has shown that brassinosteroids can promote xylem differentiation in vitro, increasing the rate of tracheary element (TE) formation. mdpi.com

The size and shape of leaves are significantly influenced by this compound. cas.cznih.gov Application of this compound can lead to an increase in leaf area. cas.cz In tomato plants, a 10⁻⁸ M concentration of 28-HBL increased the leaf area by 32.8% over control plants. cas.cz In Vigna radiata, a similar concentration of 28-HBL resulted in a 30.8% increase in leaf area. nih.gov Brassinosteroids are known to have a direct influence on leaves, and their deficiency can lead to dark, curly green leaves and hindered growth. researchgate.net The role of 28-HBL in promoting leaf expansion is tied to its fundamental effects on cell division and elongation within the leaf tissue. researchgate.net

Table 3: Effect of this compound on Leaf Area in Different Plant Species

| Plant Species | Concentration | % Increase in Leaf Area | Reference |

| Lycopersicon esculentum (Tomato) | 10⁻⁸ M | 32.8% | cas.cz |

| Vigna radiata (Mung Bean) | 10⁻⁸ M | 30.8% | nih.gov |

Root System Development

Impact on Photosynthesis and Carbon Assimilation

This compound (HBR), a bioactive brassinosteroid, plays a significant role in enhancing the photosynthetic capacity of plants. This is achieved through a multi-faceted influence on chlorophyll (B73375) content, the efficiency of photosynthetic processes, and the activity of key enzymes involved in carbon metabolism.

Application of this compound has been shown to positively regulate the chlorophyll content in various plant species. In Vigna radiata, foliar spray with HBR led to a significant increase in leaf chlorophyll content. core.ac.uk Similarly, in cucumber (Cucumis sativus) seedlings, treatment with this compound resulted in improved chlorophyll levels, particularly under chilling stress. cas.cz Studies on Brassica rapa have demonstrated that seed priming with HBR can increase chlorophyll a, chlorophyll b, and total chlorophyll content, thereby helping to mitigate the toxic effects of heavy metals like lead. nih.gov Research on savory herbs (Satureja khuzestanica) also indicates that foliar application of this compound substantially increases chlorophyll content, which is associated with growth promotion. academicjournals.org

Table 1: Effect of this compound on Chlorophyll Content in Brassica rapa under Lead (Pb) Stress

| Treatment | Chlorophyll a (mg g⁻¹ FW) | Chlorophyll b (mg g⁻¹ FW) | Total Chlorophyll (mg g⁻¹ FW) |

|---|---|---|---|

| Control | 1.25 | 0.89 | 2.14 |

| Pb (300 mg kg⁻¹) | 0.58 | 0.60 | 1.32 |

| HBL (5 µM) + Pb | 1.22 | 1.62 | 2.84 |

Data adapted from a study on *Brassica rapa. nih.gov*

This compound has been consistently observed to enhance the net photosynthetic rate (PN) across a range of plant species. In maize, the application of HBR has been found to improve photosynthetic parameters, leading to an increase in the net photosynthetic rate. mdpi.com Studies on Vigna radiata revealed that plants treated with HBR photosynthesized at a significantly higher rate compared to control plants, with a maximum increase of 33% observed at 30 days after sowing. core.ac.uk Similarly, in mustard (Brassica juncea), HBR-treated plants showed a notable increase in their net photosynthetic rate. researchgate.net Research on cucumber (Cucumis sativus) and tomato (Lycopersicon esculentum) also confirms the positive impact of this compound on enhancing the rate of photosynthesis. cas.czcas.cz This enhancement is often linked to improved stomatal conductance and internal CO₂ concentration. nih.gov

Table 2: Influence of this compound on Net Photosynthetic Rate (PN)

| Plant Species | Treatment | Observation Stage | % Increase in PN over Control |

|---|---|---|---|

| Vigna radiata | 10⁻⁸ M HBR | 30 DAS | 33% |

| Brassica juncea | 10⁻⁸ M HBR | 60-day-old plants | 69% |

Data compiled from multiple studies. core.ac.ukresearchgate.net

The efficiency of Photosystem II (PSII), a critical component of the photosynthetic light-dependent reactions, is positively modulated by this compound. The maximum quantum yield of PSII (Fv/Fm) is a key indicator of its efficiency. In cucumber seedlings subjected to chilling stress, pretreatment with this compound helped in maintaining a higher Fv/Fm value, suggesting a protective role for PSII. cas.cz Research on Vigna radiata under high temperature and salinity stress also showed that HBR application significantly improved the maximum quantum yield of PSII. researchgate.net This indicates that this compound can protect the photosynthetic apparatus from stress-induced damage. annalsofplantsciences.com

This compound influences the activity of key enzymes involved in carbon fixation and metabolism. A significant increase in the activity of carbonic anhydrase (CA), an enzyme that facilitates the availability of CO₂ for photosynthesis, has been observed in HBR-treated Vigna radiata, with a 31% increase over the control. core.ac.uk Enhanced carbonic anhydrase activity has also been reported in mustard (Brassica juncea) and tomato (Lycopersicon esculentum) following HBR application. researchgate.netcas.cz Furthermore, there is evidence that brassinosteroids, including this compound, can increase the activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the primary enzyme responsible for carbon fixation in the Calvin cycle. nih.gov

Influence on Reproductive Development and Yield Formation

The application of this compound has demonstrated a significant positive impact on the reproductive stages of plant development, ultimately leading to enhanced crop yields.

Research has shown that this compound can enhance spikelet development, a crucial factor in determining the final grain yield in cereal crops. nih.gov Field experiments have consistently demonstrated the efficacy of HBR in increasing yields of various economically important crops. In wheat and rice, foliar sprays of HBR significantly increased grain yields. cambridge.orgcambridge.org For instance, in one study, HBR treatments led to a significant increase in the number of panicles per square meter in rice, which correlated well with the observed increase in grain yield. cambridge.org Similarly, in maize, the application of HBR at the silking stage improved dry matter accumulation in grains and increased the thousand-grain weight, resulting in a final yield increase of up to 19.5%. mdpi.combohrium.com

Table 3: Effect of this compound on the Yield of Various Crops

| Crop | Yield Parameter | % Increase over Control |

|---|---|---|

| Wheat | Grain Yield | 9% - 12% |

| Rice | Grain Yield | Significant increase |

| Maize | Final Yield | 9.9% - 19.5% |

| Groundnut | Pod Yield | Significant increase |

| Mustard | Seed Yield | Significant increase |

| Potato | Tuber Yield | Significant increase |

| Cotton | Seed Cotton Yield | Significant increase |

Data compiled from multiple field studies. mdpi.comcambridge.orgcambridge.org

Fruit Ripening and Quality Attributes (e.g., Starch, Lycopene (B16060), β-Carotene)

28-Homobrassinolide (HBL) has been identified as a significant regulator of fruit ripening and the enhancement of quality attributes. Research indicates that the application of HBL can accelerate the ripening process and improve key nutritional and marketable qualities in fruits like tomatoes and grapes. mdpi.comresearchgate.net Studies have demonstrated that HBL, often in conjunction with other brassinosteroids like 24-epibrassinolide (B1217166), can significantly enhance starch levels in fruit by upregulating the expression of genes involved in starch synthesis. mdpi.com

Table 1: Effect of this compound on Fruit Quality Attributes

| Fruit | Attribute Affected | Observed Effect | Source |

|---|---|---|---|

| Tomato | Starch Levels | Increased via upregulation of starch synthesis genes | mdpi.com |

| Tomato | Ripening | Accelerated | mdpi.com |

| Grapes (cv. Crimson Seedless) | Carotene Content | Significantly increased | researchgate.net |

| Grapes (cv. Crimson Seedless) | Total Soluble Solids | Increased | researchgate.net |

Seed Yield and Associated Parameters (e.g., Pod Number, Thousand-Grains Weight)

28-Homobrassinolide plays a crucial role in enhancing seed and grain yield across a variety of crops, including maize, rice, and wheat. mdpi.comnih.gov Its application has been shown to positively influence key yield components such as the number of grains per ear and the thousand-grains weight (TGW). mdpi.commdpi.com In maize, for instance, specific applications of HBL resulted in a significant increase in the final yield, which was directly correlated with improvements in these yield parameters. mdpi.combohrium.com

Table 2: Impact of this compound on Seed Yield Parameters in Maize

| Parameter | Observed Increase (Compared to Control) | Source |

|---|---|---|

| Final Yield (2020) | Up to 19.5% | mdpi.combohrium.com |

| Final Yield (2021) | Up to 18.95% | mdpi.combohrium.com |

| Grains per Ear | Up to 9.22% | mdpi.com |

| Thousand-Grains Weight (TGW) | Up to 19.12% | mdpi.com |

Grain Filling Dynamics

The process of grain filling, a critical determinant of final grain weight and yield, is significantly influenced by 28-Homobrassinolide. mdpi.comnih.gov HBL application enhances the grain filling process by improving both the rate and duration of filling. mdpi.combohrium.com This is achieved through the regulation of endogenous hormones and the enhancement of photosynthetic activity, which ensures a steady flow of assimilates from the source (leaves) to the sink (grains). mdpi.comnih.gov

Studies in maize have shown that HBL application at the silking stage significantly increased the accumulation of dry matter in grains. mdpi.combohrium.com This is linked to HBL's ability to increase the levels of crucial endogenous hormones like auxins (IAA) and zeatin riboside (ZR), which are positively correlated with the grain filling rate. mdpi.com By hampering leaf senescence, HBL maintains the plant's photosynthetic capacity for a longer period, further supporting the grain filling process and leading to heavier seeds. mdpi.comnih.gov

Other Developmental Roles

Pollen Tube Growth

Brassinosteroids, as a class of steroidal plant hormones, are involved in a wide array of physiological processes, including the growth of pollen tubes. nih.gov 28-Homobrassinolide is recognized for its role in these developmental activities. cas.cz The successful growth of the pollen tube is essential for fertilization in higher plants. Research on the model plant Arabidopsis has shown that pollen germination and subsequent tube growth are highly responsive to brassinosteroids. nih.gov The application of brassinosteroids can significantly increase the rate of pollen tube elongation, suggesting that these hormones play a vital role in reproductive success. nih.govnih.gov

Seed Germination Dynamics

28-Homobrassinolide has been shown to be a potent promoter of seed germination. researchgate.net Exogenous application of HBL can significantly increase the germination percentage and activate the physiological processes required for the early emergence of the radicle. bas.bgmdpi.com In studies on wheat, seeds pre-treated with HBL exhibited significantly higher values for α-amylase, an enzyme crucial for breaking down stored starch into soluble sugars to fuel the growing embryo. bas.bg This hormonal trigger leads to earlier and more uniform germination. bas.bg Research on Brassica rapa under stress conditions also showed that HBL treatment could markedly improve the germination percentage compared to untreated seeds under the same stress. mdpi.com

Table 3: Effect of this compound on Seed Germination

| Species | Parameter | Observed Effect | Source |

|---|---|---|---|

| Wheat (Triticum aestivum) | α-amylase Activity | Increased by up to 58% over control | bas.bg |

| Wheat (Triticum aestivum) | Percent Germination | Significantly increased | bas.bg |

| Turnip (Brassica rapa) | Percent Germination (under Pb stress) | Increased by 43% compared to Pb-only treatment | mdpi.com |

28 Homo Brassinolide in Plant Stress Physiology

Enhancement of Abiotic Stress Tolerance

28-Homo-brassinolide is instrumental in bolstering plant resilience against a range of abiotic stresses. nih.govfrontiersin.orgresearchgate.netresearchgate.net It achieves this by modulating various physiological and biochemical processes within the plant. nih.govresearchgate.net The application of HBL has been shown to improve growth, photosynthesis, and the activity of antioxidant enzymes in plants under stress conditions. icm.edu.plnih.gov This suggests a protective role for HBL in mitigating the detrimental effects of environmental pressures. nih.govnih.gov

Drought Stress Mitigation

Drought is a major environmental factor that adversely affects plant growth and productivity by causing metabolic and physiological disruptions. tandfonline.com Research has demonstrated that this compound can effectively alleviate the negative impacts of drought stress in various plant species. frontiersin.orgicm.edu.pl

In Indian mustard (Brassica juncea), seedlings subjected to drought exhibited a significant decline in growth and photosynthesis. icm.edu.pl However, subsequent treatment with HBL led to a notable improvement in these parameters, indicating its capacity to overcome the inhibitory effects of water stress. icm.edu.pl This ameliorative effect is partly attributed to the enhancement of the antioxidant system. icm.edu.pl Studies on barley (Hordeum vulgare) revealed that pretreatment with HBL reduced the inhibitory impact of drought on biomass accumulation and relative water content. nih.govmdpi.com

Similarly, in soybean (Glycine max) seedlings under drought stress, HBL application mitigated the suppression of growth and photosynthetic systems. tandfonline.com It also triggered the accumulation of osmolytes like proline and glycine (B1666218) betaine (B1666868) and enhanced the levels of anthocyanin, total phenolics, and flavonoids. tandfonline.com Furthermore, HBL was found to restrict the accumulation of reactive oxygen species (ROS), thereby reducing oxidative damage. tandfonline.comtandfonline.com This is achieved by upregulating the antioxidant defense system, including enzymes of the ascorbate-glutathione (AsA-GSH) cycle, and the glyoxalase system which detoxifies methylglyoxal (B44143). tandfonline.comtandfonline.com

In Vigna radiata, drought stress was observed to decrease seed germination, as well as the content of carbohydrates, nitrogen, phosphorus, and potassium, while increasing proline accumulation. cabidigitallibrary.org Treatment with HBL helped to maintain the mineral-nutrient status and further boosted proline levels, thereby overcoming the adverse effects of drought. cabidigitallibrary.org

Table 1: Effects of this compound (HBL) on Plants Under Drought Stress

| Plant Species | Key Findings | Reference(s) |

|---|---|---|

| Brassica juncea | HBL treatment improved growth and photosynthesis and enhanced the antioxidant system in drought-stressed seedlings. | icm.edu.pl |

| Hordeum vulgare | HBL pretreatment reduced the negative impact of drought on biomass and relative water content. | nih.govmdpi.com |

| Glycine max | HBL mitigated drought-induced growth suppression, enhanced osmolyte accumulation, and boosted antioxidant and detoxification systems. | tandfonline.comtandfonline.com |

| Vigna radiata | HBL maintained mineral nutrient status and increased proline accumulation, improving drought tolerance. | cabidigitallibrary.org |

Temperature Stress Responses

Temperature extremes, both cold and hot, are significant abiotic stressors that can impede plant growth and development. scirp.org this compound has been shown to play a protective role against temperature-induced stress in plants. scirp.orgresearchgate.net

Chilling stress can lead to a marked reduction in plant growth, chlorophyll (B73375) content, and photosynthetic efficiency. cas.cz In cucumber (Cucumis sativus) seedlings, HBL treatment prior to chilling exposure helped maintain higher values of antioxidant enzymes and proline content, suggesting a protective mechanism against the ill-effects of low temperatures. cas.czcas.cz This protective role was reflected in improved growth, water relations, and photosynthesis under chilling stress. cas.czcas.cz Similarly, in Brassica juncea, HBL treatment at low temperatures (4°C) was found to enhance the activities of antioxidative enzymes and protein concentration, thereby lowering the stress. scirp.org

High temperatures can cause significant damage to plants, including reduced growth and photosynthetic rates. proquest.com In Indian mustard (Brassica juncea), plants exposed to high temperatures (40°C) showed a decline in these parameters. proquest.com However, pretreatment with HBL partially mitigated this damage. proquest.com The application of HBL prior to heat exposure led to decreased levels of hydrogen peroxide (H2O2) and enhanced levels of antioxidative enzymes and proline, which are indicative of conferred tolerance to heat stress. proquest.com Further studies on Brassica juncea showed that HBL treatment at high temperatures (44°C) enhanced the content of malondialdehyde (MDA) and proline, and the activities of enzymes and protein concentration, thus reducing the stress. scirp.org

Table 2: Impact of this compound (HBL) on Temperature Stress Responses

| Stress Type | Plant Species | Key Findings | Reference(s) |

|---|---|---|---|

| Chilling (Low Temperature) | Cucumis sativus | HBL pretreatment enhanced antioxidant enzymes and proline, improving growth and photosynthesis under chilling. | cas.czcas.cz |

| Chilling (Low Temperature) | Brassica juncea | HBL treatment at 4°C enhanced antioxidative enzyme activities and protein concentration. | scirp.org |

| Heat (High Temperature) | Brassica juncea | HBL pretreatment mitigated heat damage by reducing H2O2 and increasing antioxidant levels. | proquest.com |

Heavy Metal Detoxification Mechanisms

Heavy metal contamination poses a significant threat to plant health by inducing oxidative stress and disrupting cellular processes. nih.gov this compound has demonstrated a capacity to alleviate heavy metal toxicity in various plant species. nih.govfrontiersin.orgscielo.br

Research indicates that HBL can reduce the uptake of heavy metals and enhance the plant's defense mechanisms. frontiersin.orgscielo.br In Brassica juncea seedlings under zinc stress, HBL treatment improved seedling growth and lowered metal uptake. scielo.brscielo.br This was associated with an enhancement of antioxidative enzyme activities. scielo.br Similarly, in radish (Raphanus sativus) plants under heavy metal stress (cadmium and mercury), HBL treatment enhanced protein content and the activity of antioxidative enzymes like glutathione-S-transferase and polyphenol oxidase, suggesting a stress-protective role. nih.gov

Cadmium (Cd) is a non-essential and toxic heavy metal that can severely hamper plant growth and physiological functions. nih.gov this compound has been shown to effectively counteract the toxic effects of cadmium. nih.govcas.cz

In radish (Raphanus sativus) seedlings, cadmium toxicity resulted in reduced length, biomass, and protein content, along with decreased activities of antioxidant enzymes. nih.gov However, treatment with HBL mitigated these toxic effects by enhancing the activities of these enzymes, leading to improved biomass and seedling length. nih.gov This suggests that HBL plays a role in ameliorating metal stress by regulating the antioxidant defense system. nih.gov In wheat (Triticum aestivum) plants subjected to cadmium and salinity stress, HBL application overcame the negative effects on growth and photosynthesis by further increasing antioxidant enzyme activities and proline content. nih.gov Similarly, in maize (Zea mays) under combined cadmium and salt stress, HBL application improved photosynthetic rates and regulated carbohydrate metabolism. annalsofplantsciences.comphytojournal.com

Table 3: this compound (HBL) Mediated Responses to Heavy Metal Stress

| Heavy Metal | Plant Species | Key Findings | Reference(s) |

|---|---|---|---|

| Zinc | Brassica juncea | HBL improved seedling growth, lowered zinc uptake, and enhanced antioxidant enzyme activities. | scielo.brscielo.br |

| Cadmium, Mercury | Raphanus sativus | HBL enhanced protein content and the activity of antioxidative enzymes, indicating a protective role. | nih.gov |

| Cadmium | Raphanus sativus | HBL treatment enhanced antioxidant enzyme activities, improving biomass and seedling length under Cd stress. | nih.gov |

| Cadmium | Triticum aestivum | HBL spray increased antioxidant enzyme activities and proline content, conferring tolerance to Cd stress. | nih.gov |

| Cadmium | Zea mays | HBL improved photosynthetic rate and regulated carbohydrate metabolism under Cd stress. | annalsofplantsciences.comphytojournal.com |

Lead Stress Amelioration

The application of this compound (HBL) has been shown to mitigate the toxic effects of lead (Pb) in plants. In turnip (Brassica rapa L.) plants subjected to lead-contaminated soil, seed priming with HBL enhanced seed germination, root and shoot growth, and biomass. mdpi.comresearchgate.net Lead stress typically reduces the concentration of total soluble proteins and photosynthetic pigments; however, HBL treatment has been observed to counteract these effects. mdpi.comresearchgate.net Specifically, HBL increased the levels of chlorophyll a and chlorophyll b, leading to improved photosynthetic rates. mdpi.comresearchgate.net Furthermore, HBL-treated seedlings demonstrated an enhanced uptake of essential nutrients such as Mg+², Zn+², Na+², and K+¹. researchgate.net The protective mechanism of HBL against lead toxicity involves the modulation of various physio-biochemical attributes, ultimately improving the plant's tolerance to lead stress. mdpi.comresearchgate.netmdpi.com Research on turnip plants showed that while lead stress decreased protein content by 69% compared to control plants, treatment with 5 µM HBL under lead stress resulted in a 1.6-fold increase in protein content compared to plants under lead stress alone. mdpi.com

Zinc and Chromium Stress Responses

This compound plays a significant role in mitigating the stress caused by toxic levels of zinc (Zn) and chromium (Cr) in plants. In Brassica juncea seedlings, 28-homoBL treatment was found to lower the uptake of zinc, thereby reducing its toxicity. scielo.brdntb.gov.ua While high concentrations of zinc decreased the activities of antioxidative enzymes and protein concentration, pre-sowing treatments with 28-homoBL enhanced these parameters. scielo.brdntb.gov.ua Studies on Zea mays and Brassica juncea have reported the ameliorative role of 28-homoBL under zinc stress, where it helps control lipid peroxidation by increasing the activities of various antioxidant enzymes. frontiersin.org

Similarly, 28-homoBL has been shown to confer tolerance to chromium stress. In radish (Raphanus sativus L.) plants, it helps in the amelioration of chromium toxicity by modulating the antioxidant defense system. frontiersin.org Studies have shown that the application of HBL in conjunction with chromium exposure leads to increased expression of glutathione (B108866) reductase (GR), dehydroascorbate reductase (DHAR), and monodehydroascorbate reductase (MDHAR), which enhances the plant's tolerance to oxidative stress induced by this heavy metal. frontiersin.org Furthermore, pre-soaking seeds in HBL has been observed to reduce the uptake of Cr2+ in radish and rice seedlings, thereby mitigating chromium toxicity. frontiersin.org

Salinity Stress Tolerance

This compound has demonstrated considerable potential in enhancing plant tolerance to salinity stress. cabidigitallibrary.org Salinity can lead to osmotic stress, ionic toxicity, and nutritional imbalances in plants. nih.gov The application of 28-homoBL helps ameliorate these effects through various physiological and biochemical adjustments. In maize (Zea mays L.) seedlings under salt stress, 28-homoBL treatment improved seedling growth and protein concentration while lowering lipid peroxidation. lidsen.com This was attributed to the enhanced activities of antioxidative enzymes. lidsen.com

In Brassica juncea, foliar application of HBL under saline conditions improved photosynthetic efficiency. scielo.br Furthermore, in chickpea (Cicer arietinum L.), 28-homoBL was found to ameliorate the adverse effects of salt stress. frontiersin.org The protective role of HBL in cucumber plants under salinity involves the regulation of antioxidants and a reduction in ion toxicity, which in turn enhances salt tolerance. mdpi.com Studies have shown that HBL's role in mitigating salt stress is associated with a decrease in oxidative damage and interactions with other plant hormones. cabidigitallibrary.org

Pesticide Stress Modulation

This compound has been shown to modulate the stress responses in plants induced by pesticides. scielo.br In a study on the rice variety Pusa Basmati-1, exogenous application of HBL helped mitigate the negative effects of salt and pesticide (Chlorpyrifos and Imidacloprid) stress. dntb.gov.uaresearchgate.net The application of HBL led to an improvement in growth parameters and protein content, while the malondialdehyde (MDA) content, an indicator of lipid peroxidation, decreased significantly. researchgate.net This suggests that HBL enhances the plant's ability to cope with pesticide-induced oxidative stress. The mechanism involves the enhancement of the antioxidant defense system, as evidenced by the increased activity of various antioxidant enzymes, which corresponds to a reduced accumulation of superoxide (B77818) radicals (O2·−) and hydrogen peroxide (H2O2). researchgate.nettandfonline.com Furthermore, HBL has been reported to enhance glutathione metabolism and glutathione S-transferase (GST) activity, which can lead to a reduction in pesticide residues in various crops, including rice. tandfonline.comfrontiersin.org

Mechanisms of Stress Acclimation Induced by this compound

This compound induces stress acclimation in plants through a variety of mechanisms, primarily centered around the enhancement of the plant's antioxidant defense system and the regulation of stress-responsive proteins. scielo.brfrontiersin.orgnih.govdntb.gov.ua These mechanisms collectively help in protecting the plant from the damaging effects of various abiotic stresses, including heavy metal toxicity, salinity, and temperature extremes. mdpi.comresearchgate.netmdpi.comdntb.gov.uatandfonline.comnih.govdntb.gov.uascirp.orgcas.czresearchgate.net A key aspect of this is the direct or indirect regulation of enzymatic and non-enzymatic systems that detoxify reactive oxygen species (ROS). scielo.br

Redox Homeostasis and Reactive Oxygen Species (ROS) Scavenging

A fundamental mechanism by which this compound confers stress tolerance is through the maintenance of redox homeostasis and the efficient scavenging of reactive oxygen species (ROS). dntb.gov.uaresearchgate.net Abiotic stresses often lead to the overproduction of ROS, such as superoxide (O2•−) and hydrogen peroxide (H2O2), which can cause significant oxidative damage to cellular components. tandfonline.com this compound application has been shown to restrict the accumulation of ROS and decrease the levels of H2O2 and malondialdehyde (MDA), a product of lipid peroxidation. researchgate.nettandfonline.com This is achieved by triggering the plant's inherent antioxidant systems. researchgate.nettandfonline.com For instance, in soybean seedlings under drought stress, HBL treatment limited ROS accumulation. tandfonline.com Similarly, in rice seedlings exposed to salt and pesticide stress, HBL application led to a reduced accumulation of O2•− and H2O2. researchgate.net By modulating the plant's capacity to scavenge ROS, this compound helps in mitigating oxidative stress and maintaining cellular integrity under adverse conditions. mdpi.comresearchgate.netdntb.gov.uatandfonline.comtandfonline.com

Activation of Antioxidative Enzyme Systems (e.g., SOD, CAT, APX, GR, DHAR, MDHAR, PPO, Glutathione-S-Transferase)

The application of this compound significantly enhances the activities of a wide array of antioxidative enzymes, which form the core of the ROS scavenging system in plants. mdpi.comresearchgate.netfrontiersin.orgmdpi.comdntb.gov.uatandfonline.comnih.gov

Superoxide Dismutase (SOD), Catalase (CAT), and Peroxidase (POD): Numerous studies have demonstrated that 28-homoBL treatment increases the activities of SOD, CAT, and POD in various plant species under different stress conditions. scirp.orgcas.czscielo.br For example, in Brassica juncea seedlings under zinc stress, the decreased activities of these enzymes were reversed by the application of 28-homoBL. scielo.br Similarly, cucumber seedlings pretreated with 28-homoBL maintained higher activities of these enzymes under chilling stress. cas.cz

Ascorbate-Glutathione (AsA-GSH) Cycle Enzymes: this compound also upregulates the enzymes of the AsA-GSH cycle, which is a key pathway for H2O2 detoxification. This includes Ascorbate (B8700270) Peroxidase (APX), Glutathione Reductase (GR), Dehydroascorbate Reductase (DHAR), and Monodehydroascorbate Reductase (MDHAR). frontiersin.orgtandfonline.com In soybean seedlings under drought, HBR application increased the activities of APX, MDHAR, DHAR, and GR. tandfonline.com Similarly, in Brassica juncea under combined temperature and salt stress, the activities of these enzymes increased in response to 28-HBL treatment. dntb.gov.ua

Other Enzymes: The influence of this compound extends to other important antioxidant enzymes as well. In radish plants under heavy metal stress, 28-HBL application led to an increase in the activities of Glutathione-S-Transferase (GST) and Polyphenol Oxidase (PPO). nih.gov GST plays a crucial role in the detoxification of xenobiotics, including pesticides. frontiersin.org

The table below summarizes the effect of this compound on the activity of various antioxidative enzymes in different plant species under stress.

| Plant Species | Stress Condition | Enzyme(s) with Increased Activity |

| Brassica juncea | Zinc | SOD, CAT, POD, GR, APX scielo.br |

| Brassica juncea | Temperature & Salinity | SOD, CAT, APOX, GR, DHAR, MDHAR dntb.gov.ua |

| Raphanus sativus | Cadmium & Mercury | GST, PPO nih.gov |

| Cucumis sativus | Chilling | CAT, POD, SOD cas.cz |

| Glycine max | Drought | APX, MDHAR, DHAR, GR tandfonline.com |

| Oryza sativa | Salt & Pesticides | SOD, CAT, APX, GR researchgate.nettandfonline.com |

This broad-spectrum activation of the antioxidative enzyme system underscores the pivotal role of this compound in enhancing plant resilience to a variety of environmental stresses.

Regulation of Ascorbate-Glutathione (AsA-GSH) Cycle

Under stressful conditions, plants often experience an overproduction of reactive oxygen species (ROS), leading to oxidative damage. The Ascorbate-Glutathione (AsA-GSH) cycle is a crucial antioxidant defense pathway that detoxifies these harmful ROS, particularly hydrogen peroxide (H₂O₂). 28-homobrassinolide (B109705) has been shown to play a significant role in upregulating the components of this cycle, thereby enhancing a plant's ability to cope with oxidative stress. tandfonline.commdpi.com

Research on soybean (Glycine max L.) seedlings under drought stress revealed that the application of 28-homobrassinolide significantly enhanced the activities of key enzymes in the AsA-GSH cycle. tandfonline.com These enzymes include ascorbate peroxidase (APX), monodehydroascorbate reductase (MDHAR), dehydroascorbate reductase (DHAR), and glutathione reductase (GR). tandfonline.comresearchgate.net APX utilizes ascorbate (AsA) to reduce H₂O₂ to water. tandfonline.com The resulting monodehydroascorbate is then regenerated back to AsA by MDHAR, while DHAR regenerates AsA from dehydroascorbate using glutathione (GSH) as a reducing agent. tandfonline.com GR is responsible for maintaining the pool of reduced glutathione (GSH) from its oxidized form (GSSG). tandfonline.com

In drought-stressed soybean seedlings, 28-homobrassinolide treatment led to a notable increase in the activities of APX, MDHAR, DHAR, and GR. tandfonline.com This enhanced enzymatic activity helps to maintain a high ratio of AsA/DHA and GSH/GSSG, which is critical for maintaining cellular redox homeostasis and protecting the plant from oxidative damage. tandfonline.com Similar findings have been reported in other plant species and under different stress conditions, such as salt stress in maize (Zea mays L.) and temperature stress in Brassica juncea. scielo.brscirp.org The upregulation of the AsA-GSH cycle by 28-homobrassinolide is a key mechanism that contributes to improved stress tolerance in plants. tandfonline.comfrontiersin.org

Table 1: Effect of 28-Homobrassinolide (HBR) on Ascorbate-Glutathione Cycle Components in Drought-Stressed Soybean Seedlings

| Parameter | Drought Stress | Drought Stress + HBR | % Change with HBR |

| Ascorbate (AsA) Content | Decreased by 33.3% | Enhanced | - |

| Dehydroascorbate (DHA) Content | Increased by 25% | Decreased | - |

| Glutathione (GSH) Content | Increased by 20.3% | Further enhanced by 21.4% | - |

| Oxidized Glutathione (GSSG) Level | Increased by 42.02% | Further enhanced by 10.1% | - |

| Ascorbate Peroxidase (APX) Activity | Increased | Further Increased | - |

| Monodehydroascorbate Reductase (MDHAR) Activity | Increased | Further Increased | - |

| Dehydroascorbate Reductase (DHAR) Activity | Increased | Further Increased | - |

| Glutathione Reductase (GR) Activity | Increased | Further Increased | - |

Data synthesized from a study on soybean seedlings under drought stress. tandfonline.com The percentage change with HBR is relative to the drought-stressed seedlings.

Methylglyoxal Detoxification Pathways

Methylglyoxal (MG) is a cytotoxic compound that accumulates in plants under various abiotic stresses, leading to cellular damage. tandfonline.com Plants have evolved a detoxification system, the glyoxalase pathway, to convert MG into non-toxic compounds. nih.gov This pathway consists of two key enzymes: glyoxalase I (Gly I) and glyoxalase II (Gly II). tandfonline.com 28-homobrassinolide has been shown to enhance the efficiency of this detoxification pathway, thereby protecting plants from MG-induced toxicity. tandfonline.comcumbria.ac.uk

In a study on drought-stressed soybean seedlings, the application of 28-homobrassinolide significantly upregulated the activities of both Gly I and Gly II. tandfonline.com Drought stress alone led to a 51.2% increase in MG accumulation compared to control plants. However, treatment with 28-homobrassinolide under drought conditions lowered this accumulation by 23.3%. tandfonline.com This reduction in MG levels was correlated with a 15% increase in Gly I activity and a 29.1% increase in Gly II activity in the HBR-treated plants compared to the drought-stressed plants. tandfonline.comcumbria.ac.uk

The enhanced activity of the glyoxalase system is a critical defense mechanism. Gly I catalyzes the conversion of MG and glutathione to S-D-lactoylglutathione, which is then hydrolyzed by Gly II to D-lactate and regenerates glutathione. nih.gov By promoting the activity of these enzymes, 28-homobrassinolide helps to maintain low levels of MG, thus preventing its toxic effects on cellular components. tandfonline.com This protective role of 28-homobrassinolide in enhancing the methylglyoxal detoxification pathway has also been observed in other studies involving different brassinosteroids and stress conditions. nih.govmdpi.com

Table 2: Effect of 28-Homobrassinolide (HBR) on Methylglyoxal Detoxification in Drought-Stressed Soybean Leaves

| Parameter | Control | Drought Stress | Drought Stress + HBR |

| Methylglyoxal (MG) Accumulation | - | Increased by 51.2% | Lowered by 23.3% (vs. Drought) |

| Glyoxalase I (Gly I) Activity | - | Increased by 22.7% | Improved by 15% (vs. Drought) |

| Glyoxalase II (Gly II) Activity | - | Increased by 33.3% | Improved by 29.1% (vs. Drought) |

Data derived from a study on soybean seedlings under drought stress. tandfonline.comresearchgate.net

Osmolyte Accumulation (e.g., Proline, Glycine Betaine)

Abiotic stresses, such as drought and salinity, disrupt the water balance within plant cells. To counteract this, plants accumulate compatible solutes, or osmolytes, such as proline and glycine betaine. ijsr.netnih.gov These molecules help to maintain cell turgor and protect cellular structures from dehydration without interfering with normal metabolic processes. nih.gov 28-homobrassinolide has been found to promote the accumulation of these protective osmolytes, thereby enhancing plant tolerance to osmotic stress. tandfonline.comijsr.netresearchgate.net

In studies on various plant species, including soybean, maize, and mung bean, the application of 28-homobrassinolide under stress conditions consistently led to an increase in the endogenous levels of proline and glycine betaine. tandfonline.comcumbria.ac.ukijsr.nettind.io For instance, in drought-stressed soybean seedlings, treatment with 28-homobrassinolide resulted in a significant increase in both proline and glycine betaine content. tandfonline.comcumbria.ac.uk Similarly, in maize plants subjected to salt stress, pre-soaking seeds in 28-homobrassinolide solutions enhanced the accumulation of proline and glycine betaine, which was correlated with improved salt tolerance. ijsr.netresearchgate.net

The increased accumulation of these osmolytes under the influence of 28-homobrassinolide helps plants to maintain a favorable osmotic potential, thus facilitating water uptake and retention. ijsr.net Proline, in particular, is also known to act as a scavenger of reactive oxygen species and a stabilizer of proteins and membranes. mdpi.com By modulating the levels of these key osmolytes, 28-homobrassinolide plays a vital role in osmotic adjustment and stress protection. ijsr.netnih.gov

Table 3: Influence of 28-Homobrassinolide (HBL) on Osmolyte Content in Plants Under Stress

| Plant Species | Stress Condition | Osmolyte | Effect of HBL Treatment |

| Zea mays | Salt Stress | Proline, Glycine Betaine, Mannitol | Enhanced accumulation ijsr.netresearchgate.net |

| Glycine max | Drought Stress | Proline, Glycine Betaine | Increased levels tandfonline.comcumbria.ac.uktandfonline.com |

| Vigna radiata | High Temperature & Salt Stress | Proline | Significant increase tind.ioresearchgate.net |

| Brassica juncea | Salt Stress | Proline, Glycine Betaine | Increased accumulation researchgate.netresearchgate.net |

| Cajanus cajan | Drought Stress | Proline, Glycine Betaine | Increased levels ijmcr.com |

Nutrient Uptake Modulation under Stress Conditions

In studies on turnip (Brassica rapa L.) grown in lead-contaminated soil, seed priming with 28-homobrassinolide led to higher nutritional content, including Mg²⁺, Zn²⁺, Na⁺, and K⁺, in the seedlings compared to untreated plants under lead stress. mdpi.com Similarly, in drought-stressed soybean seedlings, the application of 28-homobrassinolide restored the levels of macroelements that were decreased by the stress, likely by enhancing their absorption and accumulation. tandfonline.com This effect is consistent with findings for other brassinosteroids, which have been shown to increase mineral element levels under salt stress conditions. tandfonline.com

Furthermore, in Vigna radiata under drought stress, seed treatment with 28-homobrassinolide improved the content of phosphorus. cabidigitallibrary.org The ability of 28-homobrassinolide to enhance nutrient uptake under stress is also linked to its positive effects on root growth and activity. tandfonline.com By promoting a more vigorous root system and potentially influencing the expression or activity of nutrient transporters, 28-homobrassinolide helps to ensure that the plant can acquire the necessary mineral resources to sustain growth and mount a defense against the stress. tandfonline.comscielo.br

Table 4: Effect of 28-Homobrassinolide (HBL) on Nutrient Content in Stressed Plants

| Plant Species | Stress Condition | Nutrient(s) | Effect of HBL Treatment |

| Brassica rapa | Lead Stress | Mg²⁺, Zn²⁺, Na⁺, K⁺ | Increased content mdpi.comresearchgate.net |

| Glycine max | Drought Stress | Macroelements | Restored levels tandfonline.com |

| Vigna radiata | Drought Stress | Phosphorus, Potassium | Improved content cabidigitallibrary.org |

| Brassica juncea | Zinc Stress | Zinc | Lowered uptake and bioconcentration scielo.br |

Maintenance of Membrane Integrity

Cellular membranes are primary targets of damage under abiotic stress, largely due to the overproduction of reactive oxygen species (ROS) that leads to lipid peroxidation. scirp.org This process degrades membrane lipids, increases membrane permeability (electrolyte leakage), and ultimately compromises cellular function. scirp.orgmdpi.com A key indicator of lipid peroxidation is the accumulation of malondialdehyde (MDA). scirp.org 28-homobrassinolide has been shown to protect membranes from this oxidative damage, thereby maintaining their integrity and function. scirp.orgmdpi.comresearchgate.net

In various studies, the application of 28-homobrassinolide to stressed plants resulted in a significant reduction in MDA content and electrolyte leakage. For example, in soybean seedlings under drought, 28-homobrassinolide treatment decreased the levels of H₂O₂ and MDA. tandfonline.com In cucumber plants under salt stress, a combination of 28-homobrassinolide and arbuscular mycorrhizal fungi (AMF) effectively reduced electrolyte leakage. mdpi.com Similarly, in mung bean plants exposed to high temperature and salinity, 28-homobrassinolide treatment improved the membrane stability index (MSI) and decreased electrolyte leakage and lipid peroxidation. tind.ioresearchgate.net

The protective effect of 28-homobrassinolide on membrane integrity is closely linked to its ability to enhance the antioxidant defense system, as discussed in section 4.2.1.2. scielo.brscielo.br By boosting the activity of ROS-scavenging enzymes, 28-homobrassinolide reduces the oxidative load on the membranes, thereby preventing lipid peroxidation and maintaining their structural and functional integrity. scirp.orgmdpi.com This is a crucial aspect of its stress-protective mechanism.

Table 5: Impact of 28-Homobrassinolide (HBL) on Membrane Integrity Markers in Stressed Plants

| Plant Species | Stress Condition | Parameter | Effect of HBL Treatment |

| Brassica juncea | Temperature Stress | Malondialdehyde (MDA) | Reduced content scirp.org |

| Vigna radiata | High Temperature & Salinity | Electrolyte Leakage, Lipid Peroxidation, Membrane Stability Index (MSI) | Decreased, Decreased, Improved tind.ioresearchgate.net |

| Zea mays | Salt Stress | Malondialdehyde (MDA) | Decreased levels scielo.brscielo.br |

| Cucumber | Salt Stress | Electrolyte Leakage | Significantly decreased mdpi.com |

| Soybean | Drought Stress | Malondialdehyde (MDA), Hydrogen Peroxide (H₂O₂) | Decreased content tandfonline.com |

Phytochelatin (B1628973) Synthesis Stimulation

Heavy metal stress is a significant environmental problem that can be highly toxic to plants. To cope with heavy metal toxicity, plants have evolved various detoxification mechanisms, including the synthesis of phytochelatins (PCs). Phytochelatins are small, cysteine-rich peptides that can chelate heavy metal ions, effectively sequestering them and reducing their toxicity. The synthesis of these compounds is a key component of heavy metal tolerance in plants.

Studies have suggested that brassinosteroids, including 28-homobrassinolide, can enhance a plant's ability to tolerate heavy metal stress, in part by stimulating the antioxidant system and potentially influencing metal detoxification pathways. frontiersin.org For instance, in radish (Raphanus sativus) seedlings exposed to cadmium stress, the application of brassinosteroids, including 24-epibrassinolide (B1217166) and 28-homobrassinolide, was shown to enhance the levels of free proline and the activity of various antioxidant enzymes. frontiersin.org Furthermore, co-application of epibrassinolide (B600385) and spermidine (B129725) in radish under chromium stress was found to enhance the pools of reduced glutathione (GSH), a precursor for phytochelatin synthesis, and the content of phytochelatins themselves. frontiersin.org While direct evidence specifically linking 28-homobrassinolide to the stimulation of phytochelatin synthase activity is an area of ongoing research, its role in boosting the components of the antioxidant system, particularly glutathione, strongly suggests an indirect and positive influence on the phytochelatin-based detoxification pathway.

28 Homo Brassinolide Interactions with Other Phytohormones

Synergistic and Antagonistic Interactions

28-Homo-brassinolide's interactions with other phytohormones can be either synergistic, where the combined effect is greater than the sum of their individual effects, or antagonistic, where they have opposing effects. biochemjournal.comsemanticscholar.org The nature of this interaction often depends on the specific developmental process, plant species, tissue type, and environmental conditions. semanticscholar.org For instance, while BRs and auxins often work together to promote cell elongation, they can act antagonistically in regulating root development. nih.gov Similarly, BRs and gibberellins (B7789140) both promote cell elongation and expansion, indicating a synergistic relationship in this aspect. mdpi.com Conversely, BRs and abscisic acid (ABA) frequently display antagonistic roles, particularly in processes like seed germination, where BRs promote and ABA inhibits this process. frontiersin.orgjabonline.in The interaction between BRs and ethylene (B1197577) can also be antagonistic, with BRs sometimes inhibiting ethylene biosynthesis. biochemjournal.comsemanticscholar.orgresearchgate.net These complex interactions are fundamental to maintaining hormonal balance and ensuring proper plant growth and adaptation. mdpi.com

Table 1: Synergistic and Antagonistic Interactions of this compound

| Interacting Phytohormone | Type of Interaction | Observed Effects | References |

|---|---|---|---|

| Auxins | Synergistic & Antagonistic | Synergistic in stem elongation; Antagonistic in root growth. | nih.gov |

| Gibberellins | Synergistic | Promotion of cell elongation and expansion. | mdpi.com |

| Abscisic Acid (ABA) | Antagonistic | Opposing roles in seed germination and stress responses. | frontiersin.orgjabonline.in |

| Ethylene | Antagonistic | BRs can inhibit ethylene biosynthesis and its effects on amino acid production. | biochemjournal.comsemanticscholar.orgresearchgate.net |

| Cytokinins | Synergistic & Antagonistic | Co-regulation of cell division and differentiation. | mdpi.com |

| Jasmonic Acid (JA) | Synergistic & Antagonistic | Complex interplay in growth-defense trade-offs. | frontiersin.orgmdpi.com |

Crosstalk with Auxins

The interaction between 28-HBL and auxins is one of the most extensively studied hormonal crosstalks, playing a pivotal role in various aspects of plant development. nih.govjabonline.in Generally, BRs and auxins act synergistically to promote stem and hypocotyl elongation. mdpi.comnih.gov This synergy is underpinned by the fact that BRs can induce the expression of auxin-responsive genes. mdpi.comfaunajournal.com

However, in the context of root development, the relationship between BRs and auxins is often antagonistic. nih.gov A finely tuned balance between the concentrations of these two hormones is essential for optimal root growth, with high concentrations of BRs often inhibiting root elongation. nih.gov This antagonistic interaction is crucial for controlling root meristem size and maintaining the balance between cell division and differentiation in the root tip. nih.gov At the molecular level, BRs have been shown to regulate the expression of genes involved in polar auxin transport, such as the PIN genes, further highlighting the intricate connection between these two hormone signaling pathways. faunajournal.com

Crosstalk with Cytokinins

28-HBL and cytokinins interact to regulate a multitude of developmental processes, including cell division, differentiation, and organ development. nih.govmdpi.comresearchgate.net The nature of their interaction can be both synergistic and antagonistic, depending on the specific biological context. mdpi.com For instance, BRs can promote cell division, a process also strongly regulated by cytokinins. mdpi.com

At the molecular level, BR signaling can influence cytokinin metabolism. The key enzymes in cytokinin biosynthesis (isopentenyltransferases, IPTs) and degradation (cytokinin oxidases/dehydrogenases, CKXs) are potential targets of BR-mediated responses. nih.gov This suggests that BRs can modulate the levels of bioactive cytokinins, thereby influencing cytokinin-dependent processes. nih.gov The interplay between BRs and cytokinins is particularly important in the regulation of plant growth, with both hormones contributing to the development of aerial and subterranean organs. nih.gov

Crosstalk with Abscisic Acid (ABA)

The interaction between 28-HBL and abscisic acid (ABA) is predominantly antagonistic, with these two hormones often having opposing effects on key physiological processes. frontiersin.orgnih.gov This antagonism is particularly evident in the regulation of seed germination and post-germinative growth, where BRs act as promoters while ABA acts as an inhibitor. frontiersin.orgjabonline.in

Under stress conditions, the crosstalk between BRs and ABA is crucial for modulating plant responses. frontiersin.org For example, in response to heat stress, ABA has been shown to conceal the protective effects of BRs. frontiersin.org Molecular studies have revealed that the signaling pathways of BRs and ABA are interconnected. frontiersin.org ABA signaling components can influence BR signaling, and conversely, BRs can modulate the expression of ABA-responsive genes. frontiersin.orgcabidigitallibrary.org For instance, genes upregulated by ABA have been found to be downregulated by BRs under salt stress conditions. cabidigitallibrary.org This antagonistic relationship allows plants to balance growth with stress adaptation. nih.gov

Crosstalk with Ethylene

28-HBL interacts with ethylene, a gaseous phytohormone known for its role in fruit ripening, senescence, and stress responses. biochemjournal.comicm.edu.pl The interaction between BRs and ethylene is often antagonistic. biochemjournal.comsemanticscholar.orgresearchgate.net For example, BRs can inhibit ethylene biosynthesis by downregulating the expression of genes encoding key enzymes in the ethylene production pathway, such as ACS (1-aminocyclopropane-1-carboxylic acid synthase) and ACO (ACC oxidase). biochemjournal.com This inhibitory effect is particularly relevant in post-harvest physiology, where BRs can delay the ripening and senescence of fruits and vegetables. biochemjournal.com

In some developmental processes, BRs and ethylene can have synergistic effects. For instance, BRs can induce ethylene production in certain tissues, such as mung bean epicotyls. mdpi.com The interplay between these two hormones is complex and context-dependent, contributing to the fine-tuning of various growth and developmental processes. oup.com

Crosstalk with Jasmonic Acid (JA)

The interaction between 28-HBL and jasmonic acid (JA) is critical for mediating the trade-off between plant growth and defense against biotic and abiotic stresses. frontiersin.orgmdpi.com The relationship between BRs and JA can be both synergistic and antagonistic. frontiersin.org For example, BRs have been shown to induce JA biosynthesis in response to certain insect pests. mdpi.com

Molecular studies have begun to unravel the components of this crosstalk. The F-box protein COI1, a key component of JA signaling, is involved in the interaction with the BR pathway. frontiersin.org Furthermore, BR signaling can sometimes suppress the JA pathway, highlighting an antagonistic relationship that is important for prioritizing growth over defense under certain conditions. jabonline.in This intricate crosstalk allows plants to mount appropriate responses to a combination of developmental and environmental cues. frontiersin.orgmdpi.com

Crosstalk with Gibberellins (GA)

28-HBL and gibberellins (GAs) are both potent promoters of plant growth, particularly stem elongation. mdpi.comdntb.gov.ua They often exhibit a synergistic relationship in regulating cell elongation and expansion. mdpi.com This synergy is achieved through distinct but complementary mechanisms; BRs primarily regulate cell wall relaxation, while GAs activate expansins, proteins that loosen the cell wall. mdpi.com

At the molecular level, the signaling pathways of BRs and GAs are interconnected. dntb.gov.ua Key signaling components from both pathways, such as the BR-responsive transcription factor BZR1 and the GA signaling repressors known as DELLA proteins, can physically interact. dntb.gov.ua This direct interaction provides a molecular basis for the coordinated regulation of growth by these two hormones. In some cases, BRs have been shown to enhance the action of GAs, further emphasizing their synergistic interplay. dntb.gov.ua

Table 2: Molecular and Physiological Crosstalk of this compound

| Interacting Phytohormone | Key Mediators/Mechanisms of Crosstalk | Physiological Outcome of Crosstalk | References |

|---|---|---|---|

| Auxins | Regulation of auxin-responsive genes (e.g., IAA5, IAA19) and PIN gene expression. | Coordinated regulation of stem elongation and root development. | mdpi.comfaunajournal.com |

| Cytokinins | Modulation of cytokinin metabolism genes (IPTs, CKXs). | Regulation of cell division and organ development. | nih.gov |

| Abscisic Acid (ABA) | Interaction between signaling components (e.g., BIN2, ABI1, ABI2); regulation of ABA-responsive genes. | Balancing growth promotion with stress tolerance and dormancy. | frontiersin.org |